N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine
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Overview
Description
N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-yl with propanoic acid, followed by the coupling of the resulting ester with glycylglycine. The reaction conditions often include the use of activating agents such as N,N’-carbonyldiimidazole to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of various substituted coumarin derivatives .
Scientific Research Applications
N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its role as an anticoagulant and anti-cancer agent.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes, such as bacterial DNA gyrase, which is crucial for bacterial replication. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine: A similar compound with a methyl group instead of an ethyl group.
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: Another coumarin derivative with similar structural features.
Uniqueness
N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine is unique due to its specific structural modifications, which confer distinct biological activities and chemical reactivity. The presence of the ethyl group and the glycylglycine moiety differentiates it from other coumarin derivatives, potentially leading to unique applications in various fields .
Properties
Molecular Formula |
C18H20N2O7 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[[2-[2-(4-ethyl-2-oxochromen-7-yl)oxypropanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H20N2O7/c1-3-11-6-17(24)27-14-7-12(4-5-13(11)14)26-10(2)18(25)20-8-15(21)19-9-16(22)23/h4-7,10H,3,8-9H2,1-2H3,(H,19,21)(H,20,25)(H,22,23) |
InChI Key |
YRDPMULDSPSFAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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